molecular formula C21H25N3 B095759 2-propyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole CAS No. 16566-76-0

2-propyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole

Cat. No.: B095759
CAS No.: 16566-76-0
M. Wt: 319.4 g/mol
InChI Key: YNRJMXQFHCWKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ginsenoside Rb2 is a protopanaxadiol-type saponin predominantly found in the roots, stems, and leaves of Panax ginseng. This compound is one of the major active components of ginseng, known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rb2 can be synthesized through biotransformation processes. One common method involves the use of glycosidase enzymes from microorganisms such as Penicillium oxalicum. The optimal conditions for transforming ginsenoside Rb1 into ginsenoside Rb2 include a pH of 5.0 and a temperature of 37°C .

Industrial Production Methods: Industrial production of ginsenoside Rb2 typically involves the extraction of ginseng roots followed by purification processes. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to ensure the purity and concentration of ginsenoside Rb2 in the final product .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rb2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include minor ginsenosides such as ginsenoside Rd and compound K, which have enhanced bioactivity compared to the parent compound .

Scientific Research Applications

Ginsenoside Rb2 has a wide range of scientific research applications:

Mechanism of Action

Ginsenoside Rb2 is often compared with other ginsenosides such as ginsenoside Rb1, Rc, and Rd. While these compounds share similar structures, ginsenoside Rb2 is unique in its ability to modulate both AMPK and SIRT1 pathways effectively. This dual action makes it particularly valuable in the treatment of metabolic disorders .

Comparison with Similar Compounds

Properties

CAS No.

16566-76-0

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

IUPAC Name

2-propyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C21H25N3/c1-2-13-23-14-11-21-19(16-23)18-8-3-4-9-20(18)24(21)15-10-17-7-5-6-12-22-17/h3-9,12H,2,10-11,13-16H2,1H3

InChI Key

YNRJMXQFHCWKFT-UHFFFAOYSA-N

SMILES

CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4

Canonical SMILES

CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4

16566-76-0

Synonyms

2,3,4,5-Tetrahydro-2-propyl-5-[2-(2-pyridyl)ethyl]-1H-pyrido[4,3-b]indole

Origin of Product

United States

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